

"Antifungal agent 42" chemical structure and properties

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In-Depth Technical Guide: Antifungal Agent 42 A Novel Selenium-Containing Azole Derivative Targeting Fungal Ergosterol Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal agent 42 is a novel, selenium-containing azole derivative with potent antifungal activity against various fungal species, including resistant strains. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this promising antifungal candidate.

Chemical Structure and Physicochemical Properties

Antifungal agent 42 is a synthetic organic molecule characterized by a diselenide bridge and two imidazole moieties attached to a central bis(4-chlorophenyl)methane scaffold.

Table 1: Physicochemical Properties of **Antifungal Agent 42**[1]



Property	Value
Molecular Formula	C22H20Cl2N4Se2
Molecular Weight	569.25 g/mol
SMILES	CIC1=CC=C(C([Se] [Se]C(C2=CC=C(CI)C=C2)CN3C=CN=C3)CN4 C=CN=C4)C=C1
Appearance	Solid

Note: The SMILES string provides a line notation for the chemical structure of the molecule.

Biological Properties and Activity

Antifungal agent 42 exhibits significant in vitro activity against various fungal pathogens and displays cytotoxic effects against human cancer cell lines.

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity, as summarized by its Minimum Inhibitory Concentration (MIC) values.

Table 2: Antifungal Activity of Antifungal Agent 42[1]

Fungal Species/Strain	MIC Range (μg/mL)
Candida species	1 - 64

Antibiofilm Activity

A key attribute of **Antifungal agent 42** is its ability to inhibit the formation of biofilms, which are notoriously difficult to treat with conventional antifungal agents. It has shown activity against biofilms of fluconazole-resistant Candida albicans.[1]

Cytotoxicity



The cytotoxic potential of **Antifungal agent 42** has been evaluated against several human cancer cell lines.

Table 3: Cytotoxicity of Antifungal Agent 42[1]

Cell Line	IC50 (μM)
HL-60 (Leukemia)	12.5
MDA-MB-231 (Breast Cancer)	5.5
PC-3 (Prostate Cancer)	2.91

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of **Antifungal agent 42** is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. [1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, **Antifungal agent 42** disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.[2][3][4]

Caption: Mechanism of action of Antifungal Agent 42.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Antifungal agent 42**. These protocols are based on established standards and practices in antifungal research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of **Antifungal agent 42** against various Candida species is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3]

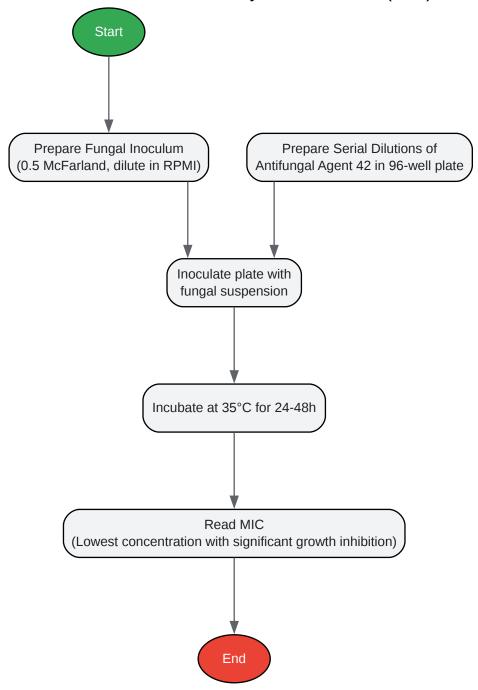


Protocol:

- Preparation of Fungal Inoculum:
 - Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
 - Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5
 McFarland standard.
 - \circ The suspension is then diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
- Preparation of Antifungal Agent Dilutions:
 - A stock solution of Antifungal agent 42 is prepared in a suitable solvent (e.g., DMSO).
 - Serial two-fold dilutions of the agent are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25-128 μg/mL).
- Inoculation and Incubation:
 - Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
 - A growth control (no antifungal agent) and a sterility control (no inoculum) are included.
 - The microtiter plate is incubated at 35°C for 24-48 hours.
- · Determination of MIC:
 - The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.



Workflow for Minimum Inhibitory Concentration (MIC) Assay



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Caption: Experimental workflow for MIC determination.

Biofilm Inhibition Assay (XTT Reduction Assay)



The ability of **Antifungal agent 42** to inhibit biofilm formation by fluconazole-resistant Candida albicans is assessed using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. This colorimetric assay measures the metabolic activity of the biofilm.[5][6][7]

Protocol:

Biofilm Formation:

- A standardized suspension of fluconazole-resistant C. albicans (1 x 10⁷ cells/mL in RPMI-1640) is added to the wells of a 96-well microtiter plate.
- The plate is incubated at 37°C for 90 minutes to allow for initial cell adherence.
- Non-adherent cells are removed by washing with phosphate-buffered saline (PBS).
- Fresh RPMI-1640 medium containing various concentrations of Antifungal agent 42
 (e.g., 0.5 μg/mL) is added to the wells.
- The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

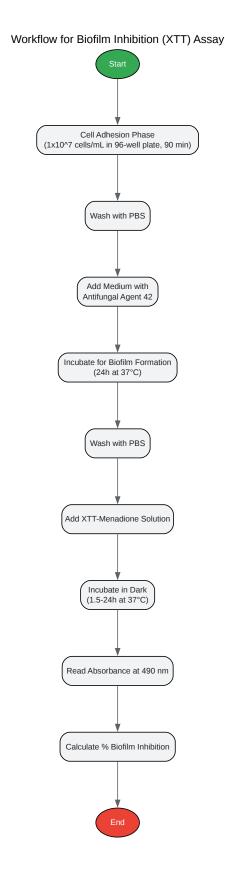
XTT Assay:

- After incubation, the medium is removed, and the biofilms are washed with PBS.
- \circ An XTT solution (e.g., 0.5 mg/mL in PBS) activated with menadione (e.g., 1 μ M) is added to each well.
- The plate is incubated in the dark at 37°C for 1.5 to 24 hours.
- The color change, which is proportional to the metabolic activity of the biofilm, is measured spectrophotometrically at a wavelength of 490 nm.

Data Analysis:

 The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.





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Caption: Experimental workflow for biofilm inhibition assay.



Conclusion

Antifungal agent 42 represents a promising new scaffold for the development of potent antifungal drugs. Its unique selenium-containing structure, coupled with its effective inhibition of the critical fungal enzyme CYP51, results in significant antifungal and antibiofilm activity. The data presented in this technical guide, including its chemical properties, biological activities, and detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound. Its activity against resistant fungal strains highlights its potential to address the growing challenge of antifungal drug resistance.

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